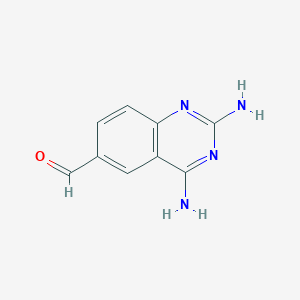

2,4-Diaminoquinazoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminoquinazoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-8-6-3-5(4-14)1-2-7(6)12-9(11)13-8/h1-4H,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBLFFZFXKTSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316181 | |

| Record name | 2,4-diaminoquinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27023-77-4 | |

| Record name | NSC300578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diaminoquinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Diaminoquinazoline 6 Carbaldehyde and Derivatized Analogues

Foundational Synthetic Routes to the 2,4-Diaminoquinazoline Core

The construction of the 2,4-diaminoquinazoline framework can be achieved through several robust synthetic strategies. These methods offer access to a variety of substituted analogues by employing different starting materials and reaction conditions.

Reductive Cyclization Approaches (e.g., from Methyl N-Cyano-2-nitrobenzimidates)

A highly efficient route to N⁴-substituted 2,4-diaminoquinazolines involves a cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. nih.govorganic-chemistry.org This process begins with 2-nitrobenzaldehydes, which undergo cyanoimidation to form the key methyl N-cyano-2-nitrobenzimidate intermediate. organic-chemistry.org A subsequent tandem condensation of this intermediate with a primary amine, followed by reductive cyclization using an iron-hydrochloric acid (Fe/HCl) system, yields the desired 2,4-diaminoquinazoline core. nih.govorganic-chemistry.orgumich.edu This one-pot procedure is noted for its efficiency and good yields. organic-chemistry.org The methodology is versatile, accommodating a range of electron-donating and electron-withdrawing groups on the starting materials. organic-chemistry.org

Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Amination)

Metal-catalyzed reactions provide a powerful and economical tool for synthesizing the 2,4-diaminoquinazoline scaffold. An efficient copper-catalyzed method has been developed involving the reaction of substituted 2-bromobenzonitriles with guanidine (B92328). semanticscholar.org This reaction typically uses copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and a base such as potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). semanticscholar.org The reaction proceeds under relatively mild conditions, and the starting materials are readily available, making this approach practical and scalable. semanticscholar.org

The proposed mechanism involves an initial Ullmann-type coupling, followed by an intramolecular nucleophilic attack to form the quinazoline (B50416) ring. semanticscholar.org The reactivity in this synthesis is influenced by the substituents on the 2-bromobenzonitrile, with electron-deficient substrates generally reacting faster. semanticscholar.org Beyond copper, other metals like palladium have been utilized. For instance, a novel synthesis of 2,4-diamino-6-arylmethylquinazolines has been reported using palladium(0)-catalyzed organozinc chemistry. nih.govchemicalbook.com

| Component | Reagent/Condition | Role |

|---|---|---|

| Starting Material | Substituted 2-Bromobenzonitrile & Guanidine | Reactants |

| Catalyst | Copper(I) iodide (CuI) | Facilitates C-N bond formation |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | Stabilizes the copper catalyst |

| Base | Potassium Carbonate (K₂CO₃) | Proton scavenger |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |

| Temperature | 80 °C | Reaction condition |

Nucleophilic Substitution Strategies

A classic and widely used method for building the 2,4-diaminoquinazoline skeleton relies on nucleophilic aromatic substitution (SₙAr). This strategy often commences with anthranilic acid, which is first converted to quinazolidine-2,4-dione. semanticscholar.orgmdpi.com Treatment of the dione (B5365651) with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), furnishes the highly reactive 2,4-dichloroquinazoline (B46505) intermediate. semanticscholar.orgmdpi.comresearchgate.net

The chlorine atoms at the C2 and C4 positions are susceptible to sequential nucleophilic displacement by amines. The substitution is regioselective, with the C4 chlorine being significantly more reactive towards nucleophiles than the C2 chlorine. mdpi.com This allows for the controlled, stepwise introduction of different amino groups. Reacting 2,4-dichloroquinazoline with an amine initially yields a 2-chloro-4-aminoquinazoline derivative. mdpi.com A subsequent substitution reaction with a second amine (or ammonia) displaces the remaining chlorine at the C2 position to afford the final 2,4-diaminoquinazoline product. mdpi.commdpi.com

Cyclocondensation and Ring-Closure Reactions

Cyclocondensation reactions are fundamental to the synthesis of the quinazoline ring. A primary and straightforward approach is the reaction of a 2-aminobenzonitrile (B23959) derivative with guanidine or a guanidine equivalent. semanticscholar.orgresearchgate.net The reaction involves the initial attack of a nitrogen atom from guanidine onto the nitrile carbon of the 2-aminobenzonitrile, followed by an intramolecular ring-closure, where the amino group at the 2-position attacks the guanidine carbon to form the pyrimidine (B1678525) ring of the quinazoline system.

This method is highly effective for producing a wide range of 2,4-diaminoquinazolines. For example, research has demonstrated the synthesis of 8-cyano-2,4-diaminoquinazolines via the reaction of 2-aminobenzene-1,3-dicarbonitriles with guanidine. semanticscholar.org The choice of which cyano group participates in the cyclization can be influenced by steric factors. semanticscholar.org Another variation involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-aminobenzonitriles to yield 2-amino-4-iminoquinazolines, which are closely related precursors. researchgate.netmdpi.com These ring-closure reactions are governed by principles such as Baldwin's rules, which predict the favorability of different cyclization pathways.

Microwave-Promoted Synthetic Techniques

The application of microwave irradiation has emerged as a powerful technique to accelerate organic reactions, including the synthesis of quinazoline derivatives. Microwave-assisted synthesis often leads to dramatically reduced reaction times, higher product yields, and improved purity compared to conventional heating methods. google.com

In the context of 2,4-diaminoquinazoline synthesis, microwave energy has been successfully employed to promote the cyclocondensation step. For instance, the reaction of a substituted 2-aminobenzonitrile precursor with guanidine carbonate can be efficiently carried out under microwave irradiation in a solvent like DMF, significantly shortening the reaction time from hours to minutes. umich.edu This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for generating libraries of compounds for chemical biology and drug discovery. google.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 7-22 h) | Minutes (e.g., 1.5-2.5 h or less) |

| Energy Input | Conductive heating, slow, inefficient | Direct dielectric heating, rapid, efficient |

| Product Purity | Often requires extensive purification | Generally higher purity, fewer side products |

| Yields | Variable | Often comparable or improved |

Targeted Synthesis of the 6-Carbaldehyde Moiety and its Precursors

The introduction of a carbaldehyde group at the 6-position of the 2,4-diaminoquinazoline core provides a key functional handle for further derivatization. The synthesis of 2,4-diaminoquinazoline-6-carbaldehyde is most strategically approached by constructing the quinazoline ring from a benzene-based precursor that already contains the aldehyde functionality or a group that can be readily converted to it.

A highly effective precursor is the 6-carbonitrile analogue, 2,4-diaminoquinazoline-6-carbonitrile (B8790670) . The synthesis of this intermediate starts with a commercially available or synthesized 2-amino-5-cyanobenzonitrile . The numbering of the final quinazoline ring means that the substituent at the 5-position of the starting benzonitrile (B105546) becomes the substituent at the 6-position of the product. umich.edu

The synthetic sequence is as follows:

Cyclization to form the Nitrile Precursor : 2-Amino-5-cyanobenzonitrile is reacted with a source of guanidine, such as guanidine carbonate, in a suitable solvent like 2-ethoxyethanol (B86334) or DMF. This cyclocondensation reaction, which can be promoted by conventional heating or microwave irradiation, directly affords 2,4-diaminoquinazoline-6-carbonitrile. umich.eduscielo.br

Reduction to the Aldehyde : The nitrile group of 2,4-diaminoquinazoline-6-carbonitrile is then reduced to the target this compound. A standard and effective method for this transformation is the partial reduction using a hydride reagent, followed by acidic workup. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this type of conversion, as it can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon the addition of aqueous acid.

Alternatively, one could start with 2-amino-5-formylbenzonitrile and perform a direct cyclization with guanidine to yield the target aldehyde, though the aldehyde group may require protection during the cyclization step to prevent unwanted side reactions. The precursor-based approach via the more stable nitrile is often synthetically more robust.

Specific Functionalization at the Quinazoline C-6 Position

The introduction of a functional group at the C-6 position of the 2,4-diaminoquinazoline core is a critical first step towards the synthesis of the target carbaldehyde. This requires methods that are compatible with the electron-rich diamino-substituted heterocyclic system.

One effective strategy involves the palladium(0)-catalyzed cross-coupling of a halogenated quinazoline precursor with an organozinc reagent. A notable example is the synthesis of 2,4-diamino-6-arylmethylquinazolines. nih.gov This method provides a direct means to install a carbon-based substituent at the C-6 position, which can subsequently be oxidized to the desired aldehyde. nih.gov

Another approach focuses on building the quinazoline ring from a pre-functionalized benzene (B151609) derivative. For instance, the synthesis can commence with 5-amino-2-fluorobenzonitrile, which already contains a nitrogen functionality at the position that will become C-6 of the quinazoline ring. umich.edu In an explorative synthesis, this amino group is first acylated with chloroacetyl chloride. The resulting compound is then reacted with substituted phenols or 8-hydroxyquinoline (B1678124) to introduce various linkers at the C-6 position via the initial amino group. umich.edu Finally, cyclization with guanidine carbonate under microwave irradiation yields the 2,4-diaminoquinazoline core with a functionalized linker at the C-6 position. umich.edu

These methods highlight the two primary strategies for C-6 functionalization: modification of a pre-formed quinazoline ring or construction of the ring from an appropriately substituted precursor.

Table 1: Methodologies for C-6 Functionalization of 2,4-Diaminoquinazolines

| Method | Starting Material | Key Reagents | C-6 Substituent Introduced | Reference |

| Palladium-Catalyzed Coupling | 6-Halo-2,4-diaminoquinazoline | ArCH2ZnBr, Pd(PPh3)4 | Arylmethyl | nih.gov |

| Ring Construction | 5-Amino-2-fluorobenzonitrile | 1. ClCH2COCl2. Substituted Phenol, K2CO33. Guanidine Carbonate, MW | Phenyl- and quinolinyl-substituted linkers | umich.edu |

Introduction of the Carbaldehyde Group via Formylation or Oxidation Pathways

Once a suitable precursor is obtained with a functional group at the C-6 position, the next step is the introduction of the carbaldehyde moiety. This is typically achieved through oxidation of a C-6 methyl or alcohol group, as direct C-H formylation of such an electron-rich aromatic system can be challenging and lead to side reactions.

Starting from a 6-arylmethyl or, more simply, a 6-methyl-2,4-diaminoquinazoline precursor, the methyl group can be oxidized to a formyl group. A variety of modern oxidation reagents are suitable for this transformation from a primary alcohol (which can be formed from the methyl group via halogenation and hydrolysis) or directly from the methyl group under more forcing conditions. Dimethylsulfoxide (DMSO)-mediated oxidations, such as the Swern oxidation, are particularly effective for converting primary alcohols to aldehydes under mild conditions, which is crucial for preventing over-oxidation to the carboxylic acid and for maintaining the integrity of the sensitive diaminoquinazoline core. harvard.edu The Swern protocol typically involves activating DMSO with an electrophile like oxalyl chloride at low temperatures, followed by the addition of the alcohol and a hindered base such as triethylamine. harvard.edu

Preparation of N-Substituted this compound Analogues

The C-6 carbaldehyde is an exceptionally useful intermediate for generating diverse libraries of analogues through reactions at the aldehyde and the peripheral amino groups.

Reductive Amination Strategies for N-Alkylation and N-Arylation

Reductive amination is a powerful method for forming C-N bonds and is ideal for derivatizing the 6-carbaldehyde group. The reaction proceeds via the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

A range of reducing agents can be employed for this transformation. Mild and selective reagents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are frequently used because they readily reduce the iminium ion intermediate while leaving the starting aldehyde largely untouched. This selectivity allows for a convenient one-pot procedure. The substrate scope for the amine component is broad, encompassing both aliphatic and aromatic primary and secondary amines, enabling the introduction of a wide variety of N-alkyl and N-aryl substituents at the 6-position of the quinazoline ring.

Regiospecificity in N-Alkylation Reactions

The 2,4-diaminoquinazoline scaffold possesses multiple nitrogen atoms that can potentially undergo alkylation: the two exocyclic amino groups at C-2 and C-4, and the two endocyclic nitrogen atoms at N-1 and N-3. Achieving regioselective alkylation is crucial for synthesizing specific, well-defined analogues.

The relative reactivity of these positions is governed by both electronic and steric factors. Synthetic strategies often exploit the differential reactivity of a 2,4-dichloroquinazoline intermediate. In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-2 position. semanticscholar.orgnih.gov This allows for the sequential and regioselective introduction of different amines. Typically, reaction with a primary or secondary amine first displaces the C-4 chloride. semanticscholar.org A subsequent reaction, often under more forcing conditions, with a second amine displaces the C-2 chloride, yielding a 2,4-diaminoquinazoline with distinct substituents at the C-2 and C-4 positions. semanticscholar.org

Furthermore, studies have shown that the N-1 position is a key determinant for the biological activity of some 2,4-diaminoquinazoline series, highlighting it as an important site for modification. sapub.org Alkylation at the endocyclic N-1 or N-3 positions versus the exocyclic amino groups can be controlled by the choice of base, solvent, and alkylating agent.

Table 2: Factors Influencing Regioselectivity in Quinazoline Alkylation/Amination

| Position | Controlling Factors | Typical Reaction | Outcome | Reference |

| C-4 | Higher electrophilicity of C-4 in 2,4-dichloroquinazoline | SNAr with an amine | Selective formation of 2-chloro-4-aminoquinazoline | semanticscholar.orgnih.gov |

| C-2 | Lower reactivity compared to C-4 | SNAr with a second amine (harsher conditions) | Formation of N2, N4-disubstituted 2,4-diaminoquinazoline | semanticscholar.org |

| N-1 | Electronic effects, biological importance | Alkylation of the 2,4-diaminoquinazoline product | Modification of the heterocyclic core | sapub.org |

| N-3 | Steric hindrance, electronics | Generally less favored than N-1 alkylation | Minor product or requires specific directing groups | sapub.org |

Diversification through Amidation and Esterification at Peripheral Sites

To further expand the chemical diversity of this compound analogues, amidation and esterification reactions can be employed at peripheral sites. These sites could include functional groups on substituents attached to the C-2, C-4, or C-6 positions.

Amidation: If a substituent bears a carboxylic acid, it can be converted into an amide. Standard coupling procedures involve activating the carboxylic acid, for example by converting it to an acid chloride with thionyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, modern peptide coupling reagents can be used. Direct C-H amidation has also been reported for some quinazoline systems using transition metal catalysis, such as rhodium-catalyzed reactions, offering a route to install amide groups directly onto the aromatic core or its substituents. medcraveonline.com

Esterification: Similarly, if a substituent contains a carboxylic acid or an alcohol, ester bonds can be formed. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is a classic method. researchgate.net For more complex and sensitive substrates, milder, modern esterification methods are preferred. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the condensation of carboxylic acids and alcohols under gentle conditions. These reactions allow for the introduction of ester functionalities, which can modulate properties like solubility and bioavailability.

Solid-Phase Synthesis Techniques for 2,4-Diaminoquinazolines

Solid-phase synthesis is a highly efficient strategy for the preparation of libraries of 2,4-diaminoquinazolines for high-throughput screening. Several methods have been developed for this purpose.

One prominent method employs a traceless linker approach. The synthesis begins with an acyl isothiocyanate resin. This resin undergoes sequential condensation with a 2-aminobenzonitrile building block, followed by reaction with a diverse range of amines. The final step involves a cleavage and cyclization cascade that releases the desired 2,4-diaminoquinazoline from the solid support, leaving no trace of the linker in the final product.

An alternative solid-phase strategy starts with a polymer-bound amine. This support-bound amine is reacted with a 2,4-dichloroquinazoline, typically leading to substitution at the more reactive C-4 position. The remaining chlorine at C-2 is then displaced by a second, solution-phase amine. Finally, the 2,4-diaminoquinazoline product is cleaved from the resin, often using trifluoroacetic acid (TFA). This method also allows for the generation of diverse libraries by varying the amine used in the second displacement step.

Cascade and One-Pot Synthetic Procedures

A prominent one-pot strategy involves the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization. organic-chemistry.orgacs.orgnih.gov This approach has been successfully employed for the synthesis of a variety of N4-substituted 2,4-diaminoquinazolines. acs.org The process typically starts from a 2-nitrobenzaldehyde, which undergoes cyanoimidation to form a methyl N-cyano-2-nitrobenzimidate intermediate. nih.gov This intermediate is then subjected to a one-pot reaction with a primary amine in the presence of an iron-hydrochloric acid system. acs.org The reaction proceeds through condensation of the amine with the cyanoimidate, followed by the iron-catalyzed reduction of the nitro group and subsequent intramolecular cyclization to afford the desired 2,4-diaminoquinazoline. acs.org

This methodology is notable for its tolerance of various functional groups on both the amine and the initial benzaldehyde, allowing for the synthesis of a diverse library of derivatives. acs.org Furthermore, the cascade process can be extended to produce more complex fused heterocyclic systems in a one-pot procedure through a subsequent intramolecular N-alkylation. acs.orgnih.gov

Another effective one-pot method utilizes a copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine. organic-chemistry.org This approach provides an economical and practical route to 2,4-diaminoquinazoline derivatives. organic-chemistry.org The reaction is typically catalyzed by copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA) and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). organic-chemistry.org This process involves an initial Ullmann-type coupling followed by an intramolecular nucleophilic attack to form the quinazoline ring system. organic-chemistry.org

The following tables summarize key findings from research on these efficient synthetic procedures.

Table 1: One-Pot Synthesis of N4-Substituted 2,4-Diaminoquinazolines via Cascade Reductive Cyclization acs.org

| Starting Amine | Product | Yield (%) |

| Cyclopropylamine | N4-cyclopropylquinazolin-2,4-diamine | 81 |

| Cyclohexylamine | N4-cyclohexylquinazolin-2,4-diamine | 85 |

| Benzylamine | N4-benzylquinazolin-2,4-diamine | 83 |

| 4-Methoxybenzylamine | N4-(4-methoxybenzyl)quinazolin-2,4-diamine | 80 |

| Furfurylamine | N4-(furan-2-ylmethyl)quinazolin-2,4-diamine | 78 |

| Reaction Conditions: Methyl N-cyano-2-nitrobenzimidate, amine, Fe/HCl, MeOH, reflux. acs.org |

Table 2: Copper-Catalyzed One-Pot Synthesis of 2,4-Diaminoquinazoline Derivatives organic-chemistry.org

| 2-Bromobenzonitrile Substituent | Product | Reaction Time (h) | Yield (%) |

| 4,5-dimethoxy | 6,7-dimethoxy-2,4-diaminoquinazoline | 12 | 82 |

| 5-acetyl | 6-acetyl-2,4-diaminoquinazoline | 3 | 85 |

| 4-fluoro | 7-fluoro-2,4-diaminoquinazoline | 10 | 75 |

| H | 2,4-diaminoquinazoline | 10 | 88 |

| Reaction Conditions: Substituted 2-bromobenzonitrile, guanidine, CuI, DMEDA, K2CO3, DMF, 80 °C. organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 2,4 Diaminoquinazoline 6 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group at C-6

The carbaldehyde (or formyl) group, -CHO, is a classic electrophilic center due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This electrophilicity is the primary driver of its reactivity, making it a key site for molecular modification.

The most fundamental reaction of a carbaldehyde group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction transforms the carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com A prominent example of this reactivity is the formation of Schiff bases (or imines).

Schiff bases are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde. wjpsonline.comnih.govdergipark.org.tr The reaction is generally catalyzed by either acid or base. wjpsonline.com Under mildly acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the amine. libretexts.org The subsequent dehydration of the resulting carbinolamine intermediate, which is often the rate-determining step, yields the stable imine product. wjpsonline.com The aldehyde at the C-6 position of 2,4-diaminoquinazoline-6-carbaldehyde is expected to readily undergo this transformation with various primary amines to yield the corresponding Schiff base derivatives. researchgate.netmdpi.com

Table 1: General Mechanism of Schiff Base Formation

| Step | Description |

| 1 | Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. |

| 3 | Protonation of the hydroxyl group of the carbinolamine. |

| 4 | Elimination of a water molecule to form a resonance-stabilized iminium ion. |

| 5 | Deprotonation to yield the final Schiff base (imine). |

| This table describes the general, acid-catalyzed mechanism for Schiff base formation. pressbooks.pub |

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The carbaldehyde group at C-6 can be oxidized to the corresponding carboxylic acid (2,4-diaminoquinazoline-6-carboxylic acid). This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol ( (2,4-diaminoquinazolin-6-yl)methanol). This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol provides a new site for further functionalization, for example, through esterification or etherification.

Condensation reactions involving the C-6 carbaldehyde group are a broad and important class of transformations. Schiff base formation is a specific type of condensation reaction. wjpsonline.com Other examples include reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel condensations. These reactions, typically base-catalyzed, involve the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde carbon. Subsequent elimination of water yields a new carbon-carbon double bond, extending the conjugation of the system.

Reactivity of the 2,4-Diaminoquinazoline Core

The quinazoline (B50416) ring is an aromatic heterocyclic system. The presence of two strongly electron-donating amino groups at the C-2 and C-4 positions significantly activates the ring system towards certain reactions, particularly electrophilic attack.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring.

In this compound, the substituents present a classic case of competing directing effects:

Amino Groups (-NH₂): The amino groups at C-2 and C-4 are powerful activating, ortho-, para- directing groups due to the resonance donation of their lone pair of electrons into the aromatic system. ulisboa.pt

Carbaldehyde Group (-CHO): The aldehyde group at C-6 is a deactivating, meta- directing group because it withdraws electron density from the ring through resonance and induction.

Considering the available positions on the benzene (B151609) portion of the quinazoline ring (C-5, C-7, and C-8), the regioselectivity of an EAS reaction like nitration can be predicted. The amino groups strongly activate the ortho and para positions relative to themselves. The C-4 amino group activates C-5, while the C-2 amino group's influence extends throughout the heterocyclic and benzene rings. The C-6 aldehyde group deactivates the ring but directs incoming electrophiles to the meta positions (C-5 and C-7).

The powerful activating nature of the amino groups is expected to dominate the directing effects. Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino groups and least deactivated by the aldehyde. The C-5 and C-7 positions are both ortho or para to the activating amino groups and meta to the deactivating aldehyde group. However, the C-5 position is directly adjacent to the C-4 amino group, making it a highly probable site for substitution. The C-7 position is also activated. The final product distribution in a reaction like nitration would depend on the specific reaction conditions, but substitution at C-5 and/or C-7 is the most anticipated outcome. ulisboa.ptnih.govfrontiersin.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of 2,4-Diamino Groups | Influence of 6-Carbaldehyde Group | Predicted Reactivity |

| C-5 | Activating (ortho to C-4) | Activating (meta to C-6) | Highly Favored |

| C-7 | Activating (para to C-4) | Activating (meta to C-6) | Favored |

| C-8 | Activating (meta to C-4) | Deactivating (ortho to C-6) | Disfavored |

The amino groups at the C-2 and C-4 positions are nucleophilic due to the lone pair of electrons on the nitrogen atoms. This allows them to participate in a variety of reactions, including acylation and alkylation.

Acylation: These amino groups can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction can be used as a protecting group strategy, as the resulting amide is less nucleophilic and less activating towards the aromatic ring than the original amine. libretexts.org

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms, modifying the steric and electronic properties of the molecule. uw.edu It is a common strategy for building more complex molecular architectures based on the quinazoline scaffold. organic-chemistry.orgnih.gov

The relative reactivity of the C-2 and C-4 amino groups can differ. In related systems like 2,4-dichloroquinazoline (B46505), nucleophilic substitution occurs preferentially at the C-4 position. nih.govmdpi.com While this involves a different mechanism (nucleophilic aromatic substitution rather than direct reaction of an amino group), it highlights that the electronic environments of the C-2 and C-4 positions are distinct, which could lead to regioselectivity in reactions like acylation or alkylation.

Heterocyclic Ring Opening and Re-closing Mechanisms

While the quinazoline core is generally stable, under certain conditions, the heterocyclic pyrimidine (B1678525) ring can undergo ring-opening and subsequent re-closing reactions. These transformations are often observed in the hydrolysis of fused tricyclic quinazoline systems, which can be conceptually related to derivatives of this compound.

Research into the synthesis of tricyclic quinazolines has shown that these molecules, when subjected to acidic or basic hydrolysis, can lead to the formation of quinazolinones through ring-opening/ring-closing cascade mechanisms. wikipedia.orgwikipedia.org For instance, a tricyclic system formed by an additional ring fused to the N1 and C2 positions of the quinazoline could theoretically be cleaved.

In a hypothetical scenario involving a derivative of this compound, where the aldehyde has been transformed and integrated into a new fused ring, similar ring-opening reactions could be envisaged. The initial step would likely involve the protonation or deprotonation of one of the nitrogen atoms in the quinazoline ring, facilitating nucleophilic attack, potentially by water or hydroxide (B78521) ions. This would lead to the cleavage of a C-N bond within the pyrimidine ring, forming an intermediate. Subsequent intramolecular reactions, driven by the proximity of other functional groups, could then lead to the formation of a new heterocyclic structure. The specific pathway and the final product would be highly dependent on the reaction conditions and the nature of the substituents on the quinazoline core.

Table 1: Plausible Intermediates in the Hydrolytic Ring Opening of a Fused Quinazoline System

| Intermediate Stage | Description | Key Bonds Formed/Broken |

| Initial Protonation | Protonation of a ring nitrogen (e.g., N1 or N3) under acidic conditions. | N-H bond formation. |

| Nucleophilic Attack | Attack of a water molecule on a carbon atom of the pyrimidine ring. | C-O bond formation. |

| Ring Opening | Cleavage of a C-N bond in the pyrimidine ring. | C-N bond cleavage. |

| Intramolecular Recyclization | Attack of a terminal amino or other nucleophilic group onto another part of the molecule. | New C-N or C-O bond formation. |

| Final Product | Formation of a rearranged heterocyclic system, such as a quinazolinone. | Aromatization or stabilization of the new ring system. |

Regioselectivity and Chemoselectivity in Derivatization

When derivatizing a multifunctional molecule like this compound, controlling the regioselectivity and chemoselectivity is of paramount importance. The molecule presents several reactive sites: the two amino groups at positions 2 and 4, the aldehyde group at position 6, and the quinazoline ring itself, which can undergo electrophilic substitution.

The amino groups at C2 and C4 exhibit different nucleophilicities. The regioselectivity of reactions at these positions is well-documented in the synthesis of 2,4-diaminoquinazoline derivatives starting from 2,4-dichloroquinazolines. bohrium.comnih.gov It is consistently observed that nucleophilic attack by amines occurs preferentially at the C4 position. This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. bohrium.com This inherent regioselectivity can be exploited to selectively functionalize the C4-amino group while leaving the C2-amino group untouched, or vice versa by employing protecting group strategies.

Chemoselectivity becomes crucial when considering reactions that could potentially involve both the amino groups and the aldehyde. For example, in a reductive amination reaction, it is possible to selectively react the aldehyde with an external amine in the presence of a reducing agent, without affecting the amino groups on the quinazoline ring, by careful choice of the reducing agent and reaction conditions. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120), which is generally mild enough not to reduce the quinazoline ring or other functional groups.

Conversely, the amino groups can be selectively acylated or sulfonylated in the presence of the aldehyde group. The high nucleophilicity of the amino groups makes them readily reactive with acylating or sulfonylating agents, while the aldehyde remains unaffected under these conditions.

The aldehyde group itself can undergo a variety of chemoselective transformations. It can be oxidized to a carboxylic acid using mild oxidizing agents, reduced to an alcohol with reducing agents like sodium borohydride, or converted into an imine by reaction with primary amines. The choice of reagent and reaction conditions will determine the outcome of the reaction, allowing for the selective modification of the aldehyde group without altering the diaminopyrimidine core.

Table 3: Selective Derivatization of this compound

| Reagent/Condition | Target Site | Product Type |

| Nucleophilic amine (e.g., R-NH2) | C4-position (on a 2,4-dichloro precursor) | N4-substituted 2-chloro-quinazoline |

| Acyl chloride (e.g., R-COCl) | C2- and/or C4-amino groups | N-acylated derivative |

| Mild oxidizing agent (e.g., Ag2O) | C6-aldehyde | 2,4-Diaminoquinazoline-6-carboxylic acid |

| Reducing agent (e.g., NaBH4) | C6-aldehyde | (2,4-Diaminoquinazolin-6-yl)methanol |

| Primary amine and reducing agent | C6-aldehyde | N-substituted (2,4-diaminoquinazolin-6-yl)methanamine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2,4 Diaminoquinazoline 6 Carbaldehyde Analogues

Influence of Substituents on the Quinazoline (B50416) Ring and its Amino Groups

The biological activity of 2,4-diaminoquinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring and its amino moieties. These modifications can alter the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

Positional Effects of Functional Groups (e.g., C-2, C-4, C-6)

Systematic structural modifications have revealed that the substituents at the C-2, C-4, and C-6 positions of the quinazoline ring are key determinants of biological activity.

The C-2 position often accommodates a variety of cyclic and acyclic amines. For instance, in a series of anti-tubercular 2,4-diaminoquinazolines, a piperidine (B6355638) group at the C-2 position was identified as a crucial element for potency. nih.govresearchgate.net Further studies on anticancer agents have shown that the introduction of an arylamino moiety at the C-2 position can significantly enhance the binding ability of these compounds to target receptors like EGFR tyrosine kinase through the formation of hydrogen bonds. semanticscholar.orgresearchgate.net

The C-4 position is also critical for activity. The presence of a benzylic amine at this position has been shown to be a key determinant for the anti-tubercular activity of the 2,4-diaminoquinazoline series. nih.gov In the context of anticancer activity, the nature of the substituent at C-4 can modulate the compound's efficacy. For example, the substitution of a simple alkyl amino side chain at this position can influence the antiproliferative properties of the molecule. semanticscholar.orgresearchgate.net

The C-6 position of the quinazoline ring is a key site for modification to modulate biological activity. Studies on 2,4,6-trisubstituted quinazolines have indicated that certain substituents at this position can be detrimental to activity; for example, an iodo-group at C-6 was found to decrease antimicrobial activity. arabjchem.org Conversely, other substitutions at the C-6 position have been shown to be beneficial. For instance, a series of 6-substituted 2,4-diaminoquinazolines were evaluated for their antimalarial activity against Plasmodium falciparum. The nature of the substituent at the C-6 position had a significant impact on their inhibitory concentrations (IC50), as detailed in the table below.

Table 1: Antimalarial Activity of 6-Substituted 2,4-Diaminoquinazoline Analogues

| Compound | C-6 Substituent | IC50 (nM) against P. falciparum |

| 1 | -NHCH₂-(2,5-dimethoxybenzene) | 9 |

| 2 | -NHCH₂-(benzene) | 28 |

| 3 | -N(CH₃)CH₂-(benzene) | 120 |

| 4 | -NHCH₂-(4-methoxybenzene) | 25 |

| 5 | -NH-(2,5-dimethoxybenzene) | 1410 |

This table is based on data from a study on the in vitro activities of 2,4-diaminoquinazoline derivatives against Plasmodium falciparum.

Impact of Lipophilicity on Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug molecule. In the context of 2,4-diaminoquinazoline analogues, modulating lipophilicity is a key strategy to optimize their biological activity.

Role of Hydrogen Bonding Donors/Acceptors

Hydrogen bonding plays a pivotal role in the interaction between a ligand and its biological target. The amino groups at the C-2 and C-4 positions of the quinazoline ring are potent hydrogen bond donors, which can form crucial interactions with amino acid residues in the active site of an enzyme or receptor. semanticscholar.orgresearchgate.net

The N-1 and N-3 atoms of the quinazoline ring can also act as hydrogen bond acceptors. Studies on anti-tubercular 2,4-diaminoquinazolines have highlighted that the N-1 atom is a key activity determinant, likely due to its involvement in hydrogen bonding within the target's active site, while the N-3 atom is not. nih.gov The ability to form these specific hydrogen bonds can significantly contribute to the binding affinity and selectivity of the compound. The introduction of substituents that can act as additional hydrogen bond donors or acceptors can further enhance these interactions and improve biological efficacy. nih.gov

Modulation of the 6-Carbaldehyde Group and its Derivatives on Biological Efficacy

The presence of a carbaldehyde group at the C-6 position introduces a reactive and versatile handle for further chemical modification. The electronic and steric properties of this group and its derivatives can profoundly impact the biological activity of the parent molecule.

Analogues with Modified or Replaced Carbaldehyde Functionality

The aldehyde functionality at the C-6 position is a chemically reactive group that can be readily converted into a variety of other functional groups, leading to a diverse range of analogues. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an oxime, hydrazone, or other imine derivatives. mdpi.com

Steric and Electronic Effects of Substituents Adjacent to the Carbaldehyde

The steric and electronic effects of substituents in the vicinity of the 6-carbaldehyde group can influence its reactivity and its interaction with a biological target. Bulky substituents adjacent to the aldehyde may hinder its ability to form interactions within a binding pocket. nih.gov

Electron-donating or electron-withdrawing groups on the quinazoline ring will affect the electrophilicity of the carbaldehyde carbon. nih.govchim.it An increase in the electron-withdrawing character of the ring system would make the aldehyde more susceptible to nucleophilic attack, which could be a factor in both its mechanism of action and its metabolic stability. Conversely, electron-donating groups would decrease its reactivity. Understanding these electronic and steric influences is critical for the rational design of more potent and selective 2,4-diaminoquinazoline-6-carbaldehyde analogues. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be a critical factor in determining its interaction with a biological target. In the context of 2,4-diaminoquinazoline analogues, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with significantly different biological activities. Research into these analogues has highlighted that the specific spatial orientation of substituents can be pivotal for potent and selective target engagement.

A notable example of stereochemical importance is found in a series of 2,4-diaminoquinazoline derivatives designed as Toll-Like-Receptor 8 (TLR8) agonists. A patent for these compounds specifies that when the substituent at the 4-position amine is a C3-8 alkyl group containing a chiral carbon, the (R)-configuration at that carbon is required for the claimed biological activity. umich.edu This stipulation underscores that the precise stereochemical conformation is essential for the molecule to fit optimally into the TLR8 binding site and elicit an agonistic response. umich.edu The preference for the (R)-isomer over the (S)-isomer suggests a highly specific three-point interaction with the receptor, where any deviation in the spatial arrangement of the substituent diminishes or ablates activity.

| Stereocenter Position | Preferred Configuration | Biological Target | Implication for Activity |

| Carbon of R¹ substituent on C4-amino | (R)-configuration | Toll-Like-Receptor 8 (TLR8) | The (R)-configuration is specified as essential for potent agonistic activity, indicating a strict stereospecific binding requirement at the receptor site. umich.edu |

| C4 position of the quinazoline ring | Not specified | Not applicable | The substituent at this position can introduce a chiral center, and its configuration (R or S) can be a critical determinant of biological activity. umich.edu |

Identification of Key Pharmacophoric Features within the 2,4-Diaminoquinazoline Scaffold

A pharmacophore is defined as the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target. nih.gov For the 2,4-diaminoquinazoline scaffold, which is recognized as a privileged structure in medicinal chemistry, several key pharmacophoric features have been identified through extensive structure-activity relationship (SAR) studies. researchgate.net These features are crucial for the diverse biological activities exhibited by this class of compounds, including anticancer and antimicrobial effects. nih.govnih.gov

Systematic evaluation of different segments of the 2,4-diaminoquinazoline molecule has revealed several critical determinants for its biological activity. nih.gov

The Quinazoline Core and N-1 Atom: The quinazoline ring itself serves as the fundamental scaffold. The nitrogen atom at position 1 (N-1) is a key activity determinant. nih.gov It is often protonated at physiological pH, allowing it to form a crucial salt bridge or electrostatic interaction with a nucleophilic site (like an aspartate residue) in the target protein. researchgate.net In contrast, the N-3 nitrogen appears to be less critical for binding in many cases. nih.gov

The C2-Position Substituent: The group at the C2 position plays a significant role in modulating potency and selectivity. For instance, in a series of anti-tubercular agents, a piperidine ring at the C2-position was identified as a key feature for activity. nih.gov Other studies have shown that introducing an aryl amino moiety at this position can enhance binding affinity, likely through additional hydrogen bonding interactions with the target receptor. semanticscholar.org

The C4-Amino Group: The amino group at the C4 position is a cornerstone of the pharmacophore and is considered a critical determinant of activity. nih.gov Modifications to the substituent on this exocyclic amine have profound effects on potency. For example, SAR studies on anti-tubercular compounds highlighted the importance of a benzylic amine at this position. nih.gov

The Benzenoid Ring (C5-C8): Substitutions on the benzene (B151609) portion of the quinazoline ring are vital for tuning the activity profile. In a series of anticancer agents targeting four human cancer cell lines, a nitro group at the para-position (4-NO2) of a phenyl ring attached to the C2-amino group resulted in the highest inhibitory effects compared to other substitutions. researchgate.net This suggests that the electronic properties and placement of substituents on peripheral aromatic rings are crucial for activity. researchgate.net

The following table summarizes the impact of various substitutions on the anticancer activity of a series of 2-anilino-4-alkylaminoquinazoline derivatives against the MCF-7 (breast adenocarcinoma) cell line.

| Compound | R (Substituent at C4-NH) | Ar (Substituent at C2-NH) | IC₅₀ (µg/mL) against MCF-7 |

| 4a | -(CH₂)₂OH | -C₆H₅ | 34.4 |

| 4b | -(CH₂)₂OH | -C₆H₄(3-NO₂) | 20.1 |

| 4c | -(CH₂)₂OH | -C₆H₄(4-NO₂) | 9.1 |

| 5a | -(CH₂)₃OH | -C₆H₅ | 39.2 |

| 5b | -(CH₂)₃OH | -C₆H₄(4-NO₂) | 10.2 |

| 5-FU (Reference) | Not Applicable | Not Applicable | 5.4 |

| Data sourced from a study on potential antitumor agents. researchgate.net |

Molecular Mechanisms of Action of 2,4 Diaminoquinazoline 6 Carbaldehyde and Analogues: in Vitro and Pre Clinical Studies

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition (e.g., Human, Pneumocystis carinii, Toxoplasma gondii, Bacterial DHFR)

The enzyme Dihydrofolate Reductase (DHFR) is a well-established therapeutic target for antimicrobial and anticancer agents due to its crucial role in the synthesis of nucleic acid precursors. acs.org The 2,4-diaminoquinazoline structure is a classic antifolate pharmacophore, and its derivatives have been developed as potent inhibitors of DHFR from various species. researchgate.net

Research into N9-substituted 2,4-diaminoquinazolines, which are analogues of 2,4,6-triaminoquinazoline (B80964), has demonstrated potent inhibitory activity against DHFR from the opportunistic pathogens Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR). nih.goveurekaselect.complos.org In one study, analogues were synthesized starting from 2,4-diamino-6-nitroquinazoline, which was reduced to 2,4,6-triaminoquinazoline and then modified. nih.govjddtonline.info It was found that N9-alkylation significantly impacted potency. For instance, an N9-ethyl substituted analogue with a 2,5-dimethoxybenzylamino side chain (a close analogue of the core compound) was highly potent, with IC₅₀ values of 9.9 nM against pcDHFR and 3.7 nM against tgDHFR. nih.govjddtonline.info This represented a nine-fold and eight-fold increase in potency against pcDHFR and tgDHFR, respectively, compared to its N9-methyl counterpart. eurekaselect.comjddtonline.info The α-naphthyl analogue was identified as the most potent against pcDHFR, suggesting the enzyme's active site can accommodate larger side chains. nih.gov

Studies on human DHFR (hDHFR) have also shown that simple 5-substituted or 5,6-disubstituted-2,4-diaminoquinazolines can act as potent inhibitors. nih.gov In the context of bacterial DHFR, structurally related 2,4-diaminopyrimidine-based inhibitors have been evaluated against Bacillus anthracis and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values in the 0.125–8 µg/mL range. ekb.egtandfonline.com These findings underscore the versatility of the diamino-heterocycle scaffold in targeting DHFR across different species.

Table 1: DHFR Inhibition by 2,4-Diaminoquinazoline Analogues

| Compound Analogue | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| N9-Ethyl-2,5-dimethoxybenzylamino-quinazoline | P. carinii DHFR | 9.9 nM | nih.gov, jddtonline.info |

| N9-Ethyl-2,5-dimethoxybenzylamino-quinazoline | T. gondii DHFR | 3.7 nM | nih.gov, jddtonline.info |

| N9-Ethyl-α-naphthyl-quinazoline | P. carinii DHFR | 2.5 nM | nih.gov |

| N9-Methyl-α-naphthyl-quinazoline | P. carinii DHFR | 17 nM | nih.gov |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. eurekaselect.comscialert.net It is a validated target for treating hyperuricemia and gout. ekb.eg Several studies have identified quinazoline (B50416) derivatives as effective XO inhibitors.

A study focused on quinazolin-2,4,6-triamine derivatives, which are structurally very similar to the core compound of this article, identified them as potent non-purine XO inhibitors. nih.gov One derivative, designated B1, demonstrated an IC₅₀ value of 1.56 µM against bovine xanthine oxidase, which was more potent than the standard drug allopurinol (B61711) (IC₅₀ = 6.99 µM). nih.gov In another investigation, a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated. eurekaselect.com Two of the most active compounds showed significant XO inhibitory activity with IC₅₀ values of 39.90 µM and 33.68 µM, respectively, and kinetic studies indicated a non-competitive mode of inhibition. eurekaselect.com Similarly, other 2-thio-4-oxo-quinazoline derivatives were found to be competitive inhibitors of XO with inhibitor constants (Ki) in the micromolar range (90-1200 µM). scialert.net

Table 2: Xanthine Oxidase Inhibition by Quinazoline Derivatives

| Compound Series | Inhibition | Inhibition Type | Reference |

|---|---|---|---|

| Quinazolin-2,4,6-triamine derivative (B1) | IC₅₀ = 1.56 µM | Not Specified | nih.gov |

| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 17) | IC₅₀ = 33.68 µM | Non-competitive | eurekaselect.com |

| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 5) | IC₅₀ = 39.90 µM | Non-competitive | eurekaselect.com |

| 2-Thio-4-oxo-quinazoline derivatives | Ki = 90-1200 µM | Competitive | scialert.net |

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme that functions in both the citric acid cycle and the electron transport chain. acs.org Recent research has uncovered the potential of quinazoline derivatives as SDH inhibitors, particularly in the context of agricultural fungicides.

A series of novel quinazolinone-2-carbohydrazide derivatives were designed and shown to have potent inhibitory activity against fungal SDH. acs.org The most promising compound, E23, displayed an IC₅₀ of 11.76 µM against SDH from the plant pathogen Rhizoctonia solani. acs.org In a separate study, new benzohydrazide (B10538) derivatives featuring a 4-aminoquinazoline moiety were also developed as SDH inhibitors. nih.gov Compound A6 from this series effectively inhibited SDH from R. solani with an IC₅₀ of 11.02 µM, and molecular docking suggested strong interactions with key residues in the enzyme's active site. nih.gov Furthermore, novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives have demonstrated excellent performance as SDH inhibitors, with IC₅₀ values significantly superior to the control fungicide fluquinconazole. nih.gov There is also evidence linking 2,4-diaminoquinazoline to the downregulation of SDH genes in bacteria, which inhibits swarming motility. nih.gov

Table 3: Succinate Dehydrogenase Inhibition by Quinazoline Derivatives

| Compound Series | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Benzohydrazide with 4-aminoquinazoline (A6) | R. solani SDH | 11.02 µM | nih.gov |

| Quinazolinone-2-carbohydrazide (E23) | R. solani SDH | 11.76 µM | acs.org |

| 5,6-dihydrobenzo[h]quinazoline (8e) | Fungal SDH | 0.218 µg/mL | nih.gov |

| 5,6-dihydrobenzo[h]quinazoline (8q) | Fungal SDH | 0.304 µg/mL | nih.gov |

Cholinesterase Inhibition

Inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. jddtonline.infomdpi.com The quinazoline scaffold has been actively explored for this purpose. mdpi.comdergipark.org.tr

Several studies have highlighted 2,4-disubstituted quinazoline derivatives as promising cholinesterase inhibitors. mdpi.comdergipark.org.tr For example, a series of novel spiro-pyrazolo[1,5-c]quinazolines were synthesized, with the most potent compound exhibiting moderate AChE inhibitory activity with an IC₅₀ value of 84 µM. nih.gov Other work on spiroquinazolinone derivatives also revealed moderate anti-AChE activity, with IC₅₀ values ranging from 14.256 µM to 46.675 µM. semanticscholar.org A comprehensive review on the subject noted that quinazoline derivatives have been a focus for developing multi-target-directed ligands for Alzheimer's, combining cholinesterase inhibition with other activities like anti-amyloid aggregation. mdpi.com

Table 4: Acetylcholinesterase (AChE) Inhibition by Quinazoline Derivatives

| Compound Series | Inhibition (IC₅₀) | Reference |

|---|---|---|

| Spiroquinazolinone derivative (4b) | 14.256 µM | semanticscholar.org |

| Spiroquinazolinone derivative (5c) | >14.256 µM | semanticscholar.org |

| Spiro-pyrazolo[1,5-c]quinazoline (5f) | 84 µM | nih.gov |

Tyrosine Kinase Inhibition (e.g., EGFR, Her2)

The inhibition of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), is a cornerstone of modern cancer therapy. nih.govplos.org The 4-anilinoquinazoline (B1210976) scaffold, a close analogue of 2,4-diaminoquinazoline, is the basis for several approved anticancer drugs. nih.govresearchgate.net

Research has demonstrated that 6-substituted 4-anilinoquinazolines are potent dual inhibitors of EGFR and HER2. nih.govplos.org In one study, a series of these compounds showed IC₅₀ values in the nanomolar range against both kinases. nih.gov Another study on 6-salicyl-4-anilinoquinazoline derivatives identified a compound (21) with potent dual EGFR/HER2 inhibitory activity, having IC₅₀ values of 0.12 µM and 0.096 µM, respectively, comparable to the approved drugs Erlotinib and Lapatinib. nih.gov Similarly, aryl 2-imino-1,2-dihydropyridine derivatives attached to a 6,7-dimethoxyquinazoline (B1622564) core also displayed potent inhibition, with IC₅₀ values as low as 1.94 µM for EGFR and 1.04 µM for HER2. tandfonline.com Molecular modeling consistently shows these inhibitors binding to the ATP-binding site of the kinases. nih.govplos.org

Table 5: EGFR/HER2 Tyrosine Kinase Inhibition by 4-Anilinoquinazoline Derivatives

| Compound Series | Target Kinase | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 6-Salicyl-4-anilinoquinazoline (Cmpd 21) | EGFR | 0.12 µM | nih.gov |

| 6-Salicyl-4-anilinoquinazoline (Cmpd 21) | HER2 | 0.096 µM | nih.gov |

| 4-Anilino-6,7-dimethoxyquinazoline (Cmpd 5e) | EGFR | 1.94 µM | tandfonline.com |

| 4-Anilino-6,7-dimethoxyquinazoline (Cmpd 5e) | HER2 | 1.04 µM | tandfonline.com |

Cysteine Protease Inhibition

Cysteine proteases are essential enzymes for the survival of various parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), and are also involved in viral replication, as seen with the SARS-CoV-2 main protease (Mpro). ufmg.brsciensage.infonih.gov The presence of an aldehyde group in the core compound 2,4-Diaminoquinazoline-6-carbaldehyde is significant, as peptide aldehydes are known to be potent, reversible inhibitors of cysteine proteases.

The quinazoline scaffold itself has been identified as a promising framework for developing cysteine protease inhibitors. Quinazolin-4-one derivatives have been discovered as non-covalent inhibitors of SARS-CoV-2 Mpro, with one compound exhibiting an IC₅₀ of 85 nM. nih.gov In the context of parasitic diseases, N⁴-benzyl-N²-phenylquinazoline-2,4-diamine derivatives have been explored as inhibitors of cruzain, the major cysteine protease of T. cruzi. researchgate.net Additionally, quinazoline-chalcone hybrids have been investigated through molecular docking as potential inhibitors of falcipain-2, a cysteine protease from the malaria parasite Plasmodium falciparum. sciensage.info Other studies have successfully developed quinazoline derivatives as inhibitors of cathepsins B and H, which are human cysteine proteases, with some compounds showing inhibition constants in the nanomolar range. researchgate.net

Receptor Modulation and Signaling Pathway Interference

Toll-like Receptor (TLR) Agonism (e.g., TLR7, TLR8)

A novel series of 2,4-diaminoquinazolines has been identified as potent dual agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.gov These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. Agonism of TLR7 and TLR8 is a promising strategy for the treatment of viral infections like Hepatitis B. nih.govresearchgate.net

Optimization of the 2,4-diaminoquinazoline scaffold has led to the development of compounds with varying selectivity. For instance, the stereochemistry of an amino alcohol substituent was found to dictate the selectivity between TLR7 and TLR8, with the (R)-isomer favoring TLR8 agonism. nih.gov Further lead optimization resulted in the identification of (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol as a potent dual agonist. nih.gov Another study described the discovery of selective 2,4-diaminoquinazoline TLR7 agonists, highlighting a compound that acts as an orally available endogenous interferon (IFN-α) inducer in mice. nih.gov The ability of these compounds to modulate the immune system through TLR agonism underscores their potential in anti-infective therapies. nih.govnih.gov

Heat Shock Protein 90 (Hsp90) Inhibition and Client Protein Degradation

Derivatives of 2,4-diaminoquinazoline have been designed and evaluated as inhibitors of Heat Shock Protein 90 (Hsp90). researchgate.netnih.gov Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are implicated in cancer progression and are referred to as "client proteins". researchgate.netcornell.eduatlasgeneticsoncology.org Inhibition of Hsp90's ATPase activity disrupts its function, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. cornell.eduatlasgeneticsoncology.org

This mechanism offers a powerful anti-cancer strategy by simultaneously targeting multiple oncogenic pathways. cornell.edu Key Hsp90 client proteins include HER2, Akt, and Raf-1. researchgate.netatlasgeneticsoncology.orgnih.gov Studies have shown that treatment with 2,4-diaminoquinazoline-based Hsp90 inhibitors leads to the degradation of sensitive client proteins like HER2. researchgate.netnih.govnih.gov The degradation of these proteins disrupts critical cancer-promoting signals, thereby inhibiting tumor growth. nih.gov The efficacy of Hsp90 inhibition is directly correlated with the level of inhibitor occupancy on the chaperone protein. nih.gov Furthermore, inhibition of Hsp90 often leads to a compensatory upregulation of Hsp70, which can be used as a biomarker for inhibitor activity. researchgate.netnih.gov

Anti-Proliferative and Anticancer Mechanisms (In Vitro Models)

Inhibition of Cancer Cell Growth in Monolayer and 3D Culture Systems

Numerous studies have demonstrated the significant anti-proliferative activities of 2,4-diaminoquinazoline derivatives in various in vitro cancer models. nih.govumich.edusemanticscholar.orgresearchgate.net These compounds have been shown to effectively inhibit the growth of cancer cells in both traditional monolayer cultures and more complex 3D culture systems. nih.govumich.edu The anti-proliferative effects are often mediated through the induction of cell cycle arrest and apoptosis. nih.gov For example, certain 4-aminoquinazoline derivatives have been found to cause G1 cell cycle arrest and trigger the mitochondrial-dependent apoptotic pathway. nih.gov The cytotoxic activity of these compounds highlights their potential as anti-cancer agents. semanticscholar.orgresearchgate.net

Specificity against Various Cancer Cell Lines (e.g., DU-145, HT-29, HCT-116, A375P, MCF-7)

The anti-proliferative effects of 2,4-diaminoquinazoline analogues have been evaluated against a broad panel of human cancer cell lines, demonstrating a wide spectrum of activity. researchgate.netnih.gov Cell lines against which these compounds have shown significant inhibitory effects include:

DU-145 (prostate cancer) researchgate.netnih.gov

HT-29 (colon cancer) researchgate.netnih.govnih.govnih.gov

HCT-116 (colon cancer) researchgate.netnih.govsemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.netscispace.com

A375P (melanoma) researchgate.netnih.gov

MCF-7 (breast cancer) researchgate.netnih.govumich.edusemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

The potency of these compounds can vary depending on the specific substitutions on the quinazoline core and the genetic background of the cancer cell line. For instance, some derivatives show strong cytotoxicity against HT-29 cells, with IC50 values in the sub-micromolar range, while exhibiting more moderate activity against HCT-116 and MCF-7 cells. researchgate.net The table below summarizes the reported cytotoxic activities of various 2,4-diaminoquinazoline derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| 2,4-Diaminoquinazoline derivatives | DU-145, HT-29, HCT-116, A375P, MCF-7 | Significant anti-proliferative activity | researchgate.netnih.gov |

| 2-Anilino-4-alkylaminoquinazolines | HCT-116, MCF-7, HePG-2, HFB4 | Promising anti-proliferative properties | semanticscholar.orgresearchgate.net |

| 4-Aminoquinazoline derivatives | HCT-116, MCF-7, SK-HEP-1, SNU638, A549 | Potent anti-proliferative activity | nih.gov |

| C6-substituted 2,4-diaminoquinazolines | PC-3, HCT-15, MCF-7, MDA-MB-231 | Antiproliferative activity | umich.edu |

Anti-Infective Mechanisms (In Vitro and Pre-clinical Models)

The primary anti-infective mechanism of 2,4-diaminoquinazoline compounds stems from their ability to act as agonists of TLR7 and TLR8. nih.govresearchgate.netnih.gov By activating these receptors, the compounds stimulate the innate immune system to produce a broad antiviral response. researchgate.net This is particularly relevant for the treatment of chronic viral infections, such as that caused by the Hepatitis B virus (HBV). nih.govnih.gov

In pre-clinical models, orally administered 2,4-diaminoquinazoline TLR7 agonists have been shown to induce the production of endogenous interferons, which are key signaling proteins in the antiviral response. nih.gov The development of both dual TLR7/8 agonists and selective TLR7 agonists provides a range of tools to modulate the immune response against infectious agents. nih.govnih.gov Furthermore, some quinazoline derivatives have been investigated as antifolates, which can inhibit the growth of methotrexate-resistant cells, suggesting a potential role in overcoming drug resistance in infectious contexts, although this is a less direct anti-infective mechanism. nih.gov

Antibacterial Activity

Derivatives of 2,4-diaminoquinazoline have demonstrated significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The primary mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. nih.gov

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and shown to possess potent antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA). acs.org These compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. acs.org Further studies on these N²,N⁴-disubstituted derivatives revealed strong antibacterial effects against the Gram-negative pathogen Acinetobacter baumannii, particularly when the 6-position of the quinazoline ring was substituted with a halide or an alkyl group. nih.gov Some of these optimized compounds displayed MICs ranging from 0.5 to 30 μM against various A. baumannii strains. nih.gov

In another study, N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives were tested against several bacterial strains. One of the lead compounds demonstrated good activity with MICs of 3.9 µg/mL against Escherichia coli, S. aureus, and Staphylococcus epidermidis, and 7.8 µg/mL against MRSA. rsc.org Additionally, 5-substituted 2,4-diaminoquinazolines have been evaluated as inhibitors of E. coli DHFR, showing good activity, although without significant selectivity over the mammalian enzyme. nih.gov The antibacterial effects of these compounds are believed to stem from their antifolate action. nih.gov

The antimicrobial activity of 2,4-diaminoquinazolines has been reported, though their precise cellular targets were not always clearly identified. researchgate.net Some research suggests that for certain bacteria like E. coli, the chaperone protein ClpB could be a target. researchgate.net Other studies have explored 2-thio-4-amino substituted-quinazolines, which showed significant antimycobacterial activity against Mycobacterium smegmatis, with MIC values ranging from 1 to 64 µg/mL. researchgate.net

| Compound/Derivative Series | Bacterial Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Staphylococcus aureus (MRSA) | Low micromolar range | acs.org |

| 6- or 7-substituted N²-benzyl-N⁴-methylquinazoline-2,4-diamines | Multidrug-resistant Acinetobacter baumannii | 0.5 to 30 μM | nih.gov |

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivative (Lead compound A5) | Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis | 3.9 µg/mL | rsc.org |

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivative (Lead compound A5) | MRSA | 7.8 µg/mL | rsc.org |

| 2-thio-4-amino substituted-quinazolines | Mycobacterium smegmatis | 1 to 64 µg/mL | researchgate.net |

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Some N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated potent anti-biofilm activities against both Gram-positive and Gram-negative pathogens. nih.gov These compounds were found to significantly reduce biofilm formation in multiple species of rapidly growing mycobacteria. nih.gov Specifically, at their minimal inhibition concentrations, these compounds markedly diminished biofilm formation in all three tested rapidly growing mycobacteria species to between 2.9% and 20.5% relative to controls. nih.gov This suggests their potential in combating infections characterized by biofilm formation. nih.gov

Antifungal Activity against Phytopathogenic Fungi

While research on this compound itself against phytopathogenic fungi is limited, studies on related quinazoline and quinazolinone derivatives have shown promising antifungal potential. These compounds are being explored as potential fungicides to combat plant diseases that reduce crop yield and quality. acs.org For instance, certain quinazolinone derivatives have exhibited remarkable in vitro antifungal activity against a range of fungi including Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. acs.org One particular derivative displayed IC₅₀ values of 2.46 µg/mL against S. sclerotiorum and 2.94 µg/mL against P. sasakii. acs.org The mechanism for some of these derivatives involves causing abnormal mycelial morphology, damaging organelles, and altering the permeability of fungal cell membranes. acs.org Other quinazolinone derivatives have also shown significant antifungal activity against various phytopathogenic fungi, with some demonstrating broad-spectrum effects. cabidigitallibrary.orgresearchgate.net

Antiparasitic Activity

The 2,4-diaminoquinazoline scaffold has proven to be a valuable template for the development of potent antiparasitic agents, primarily through the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme for parasite survival.

Analogues of 2,4-diaminoquinazoline have demonstrated remarkable activity against Leishmania major in vitro. nih.gov Two compounds featuring tertiary amines attached to the quinazoline ring were exceptionally potent, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml). nih.gov These compounds showed a therapeutic index of approximately 100,000 in vitro, making them significantly more active and selective than previously tested agents in the same model. nih.gov

Against Toxoplasma gondii, another parasitic protozoan, several 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues have shown high potency. acs.org Four such compounds exhibited IC₅₀ values between 0.1 and 0.5 µM against T. gondii tachyzoites in culture, comparable to the standard clinical agent pyrimethamine. acs.org One of these analogues also demonstrated in vivo efficacy in a mouse model of T. gondii infection. acs.org

Furthermore, these compounds have been evaluated against Pneumocystis carinii. The most potent inhibitors of P. carinii DHFR included the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogues, with IC₅₀ values of 0.057, 0.10, and 0.091 µM, respectively. acs.org One of these compounds was found to completely suppress the growth of P. carinii trophozoites in culture. acs.org

| Compound/Derivative Series | Parasite | Activity/IC₅₀ Value | Reference |

|---|---|---|---|

| 2,4-diaminoquinazoline analogues with tertiary amines | Leishmania major | ED₅₀: 12 to 91 pg/ml | nih.gov |

| 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Toxoplasma gondii | IC₅₀: 0.1 - 0.5 µM | acs.org |

| 2,5-dimethoxybenzyl analogue | Pneumocystis carinii DHFR | IC₅₀: 0.057 µM | acs.org |

| 3,4-dimethoxybenzyl analogue | Pneumocystis carinii DHFR | IC₅₀: 0.10 µM | acs.org |

| 3,4,5-trimethoxybenzyl analogue | Pneumocystis carinii DHFR | IC₅₀: 0.091 µM | acs.org |

Antiviral Activity

The 2,4-diaminoquinazoline core structure has been identified as a promising scaffold for the development of antiviral agents. A notable example is a 6-fluoro-quinazoline-2,4-diamine derivative, which was identified through in vitro screening as a potent inhibitor of the Chikungunya virus (CHIKV). nih.govnih.govresearchgate.net This compound demonstrated greater protection against CHIKV than the existing drug ribavirin. nih.govnih.govresearchgate.net Its antiviral activity was confirmed through multiple assays, showing a significant reduction in viral plaque-forming units and viral protein levels in a dose-dependent manner. nih.govnih.govresearchgate.net This derivative also showed effective inhibition of another alphavirus, the Ross River virus (RRV). nih.govnih.govresearchgate.net

In a separate line of research, a high-throughput screening assay identified a 2,4-diaminoquinazoline derivative with potent inhibitory activity against the Dengue virus (DENV), with an EC₅₀ of 0.15 µM. nih.govresearchgate.net Subsequent optimization of this lead compound resulted in a derivative with an exceptionally high antiviral potency (EC₅₀ = 2.8 nM) and a favorable pharmacokinetic profile. nih.govresearchgate.net Additionally, a 2-Methylquinazolin-4(3H)-one derivative has been shown to have significant in vitro antiviral activity against the influenza A virus, with an IC₅₀ of 23.8 μg/mL. mdpi.com

Immunomodulatory Effects

Certain 2,4-diaminoquinazoline derivatives have been found to possess immunomodulatory properties. One such compound, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, acts as a Toll-like receptor 7/8 (TLR7/8) agonist. researchgate.net TLR7 and TLR8 are key components of the innate immune system that recognize viral single-stranded RNA. researchgate.net This compound was shown to induce the production of proinflammatory cytokines in macrophages. researchgate.net When used as a mucosal vaccine adjuvant in a mouse model, it enhanced the production of virus-specific antibodies and increased survival rates upon viral challenge. researchgate.netjmicrobiol.or.kr

Mechanisms Related to Neurodegenerative Diseases

The quinazoline scaffold is being actively investigated for its therapeutic potential in neurodegenerative conditions like Alzheimer's disease, targeting multiple pathological pathways. mdpi.comdrugbank.comnih.gov

Inhibition of β-amyloid aggregation: One of the key pathological hallmarks of Alzheimer's is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. nih.gov A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives was synthesized and evaluated for their ability to inhibit Aβ aggregation. nih.gov A derivative with a 4-bromobenzyl substituent was identified as a particularly potent inhibitor of Aβ40 aggregation, with an IC₅₀ of approximately 80 nM. nih.gov Another isomer exhibited superior inhibition of Aβ42 aggregation. nih.gov These findings highlight the suitability of the DAQ ring system for developing agents that can interfere with the amyloid cascade. nih.gov